![molecular formula C20H17BrN2O3S B14694279 N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide CAS No. 28856-99-7](/img/structure/B14694279.png)
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the family of quinoid compounds These compounds are characterized by their unique structure, which includes a quinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex quinoid structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced quinoid compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired products are obtained.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential cytoprotective and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and its role in modifying redox status.
Wirkmechanismus
The mechanism of action of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The compound’s quinoid structure allows it to participate in redox reactions, which can modify the redox status of cells. This modification can lead to various biological effects, including cytoprotection and anti-inflammatory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoid systems, such as:
- N-[2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]-N-(5,7-dinitroquinolin-8-yl)-1-phenylmethanesulfonamide .
- 2-[(1H-benzimidazol-2-ylthio)propanoicacid2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide .
Uniqueness
What sets N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide apart is its specific structure, which includes a brominated quinoid system and a sulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
28856-99-7 |
|---|---|
Molekularformel |
C20H17BrN2O3S |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
N-[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-6-9-17(10-7-14)27(25,26)23-19-5-3-2-4-18(19)22-13-15-12-16(21)8-11-20(15)24/h2-13,23-24H,1H3 |
InChI-Schlüssel |
ONAQJBBIODTJEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


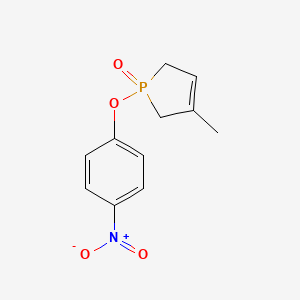
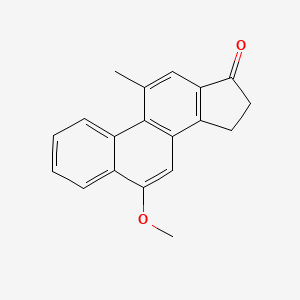
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
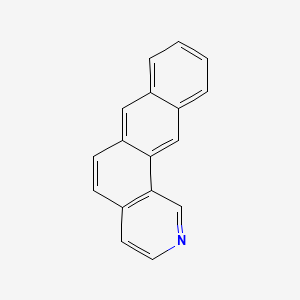
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
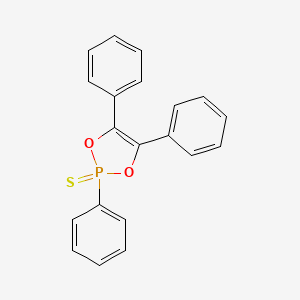
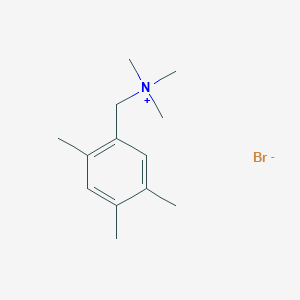
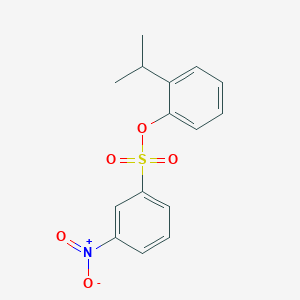
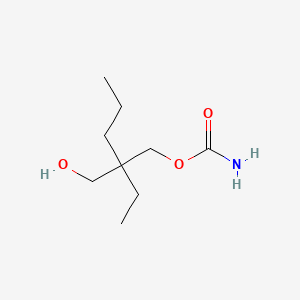
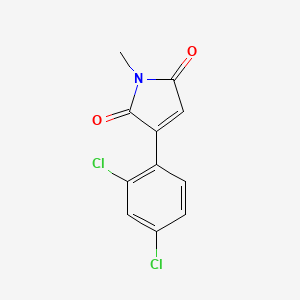

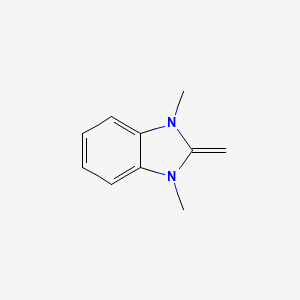
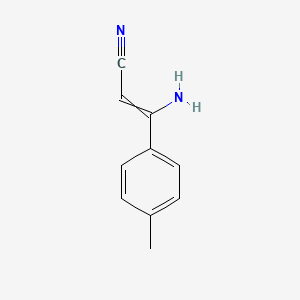
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
